ethyl 2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate
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Description
Ethyl 2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C26H25FN2O4 and its molecular weight is 448.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 448.17983545 g/mol and the complexity rating of the compound is 872. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that many indole derivatives, which share a similar structure with this compound, have a broad spectrum of biological activities . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often resulting in significant changes in cellular function .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, leading to a wide range of downstream effects .
Result of Action
Indole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biological Activity
Ethyl 2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article focuses on its biological activity, particularly its anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a pyrano[3,2-c]pyridine core with various substituents that enhance its biological activity. The synthesis typically involves multi-step reactions including cyclization and functional group modifications to achieve the desired derivatives.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrano[3,2-c]pyridine exhibit promising anticancer properties. For instance:
- Cell Line Studies : In vitro assays using triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468) indicated that certain derivatives significantly inhibited cell proliferation. The growth inhibition (GI50) values were notably low, with some compounds exhibiting values below 10 µM, suggesting potent activity against cancer cells while sparing non-tumorigenic cells like MCF-12A .
Compound | GI50 (µM) | Cell Line | Effect on Non-Tumorigenic Cells |
---|---|---|---|
2e | 13 | MDA-MB-231 | Minimal effect |
2f | <10 | MDA-MB-468 | Minimal effect |
The mechanism underlying the anticancer effects of this compound involves:
- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound led to an increase in the G0/G1 phase population and a decrease in the S phase population in MDA-MB-231 cells, indicating cell cycle arrest .
- Apoptosis Induction : The compound has been shown to promote apoptosis in cancer cells by activating key apoptotic pathways. This was evidenced by increased Annexin V staining in treated cells compared to controls.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. Studies suggest that these compounds can disrupt bacterial cell membranes and inhibit essential metabolic pathways.
Case Studies
Several case studies have highlighted the efficacy of this compound class:
- Study on TNBC : A study published in 2021 evaluated a series of pyrano[3,2-c]pyridine derivatives against TNBC cell lines. The results indicated that specific substitutions at the 4-position significantly enhanced anticancer activity while minimizing toxicity to normal cells .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of pyrano derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism was attributed to interference with cell wall synthesis and disruption of membrane integrity .
Properties
IUPAC Name |
ethyl 2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN2O4/c1-3-32-26(31)23-21(18-11-7-8-12-19(18)27)22-20(33-24(23)28)15-16(2)29(25(22)30)14-13-17-9-5-4-6-10-17/h4-12,15,21H,3,13-14,28H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXDEXNJHMNZSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3F)C(=O)N(C(=C2)C)CCC4=CC=CC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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